Zedoarondiol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le zedoarondiol est principalement isolé de sources naturelles, en particulier des rhizomes de Curcuma zedoaria . Le processus d'extraction implique l'utilisation de solvants organiques tels que le méthanol ou l'éthanol, suivi de techniques chromatographiques pour purifier le composé .

Méthodes de production industrielle

La production industrielle du this compound implique une extraction à grande échelle à partir des rhizomes de Curcuma zedoaria. Les rhizomes sont séchés et broyés en une poudre fine, qui est ensuite soumise à une extraction par solvant. L'extrait est concentré et purifié en utilisant des techniques telles que la chromatographie sur colonne et la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions

Le zedoarondiol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes

Substitution : Les réactions de substitution peuvent être réalisées en utilisant des agents halogénants ou des nucléophiles dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, qui peuvent présenter des activités biologiques différentes .

Applications de la recherche scientifique

Chimie : Le this compound est utilisé comme matière première pour la synthèse d'autres composés bioactifs.

Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses voies moléculaires :

Anti-inflammatoire : Il inhibe la voie du facteur nucléaire kappa B (NF-κB), réduisant l'expression des cytokines pro-inflammatoires.

Anti-prolifératif : Le composé inhibe la voie de signalisation du facteur de croissance dérivé des plaquettes (PDGF), réduisant la prolifération des cellules musculaires lisses.

Applications De Recherche Scientifique

Cardiovascular Health

Atherosclerosis Inhibition

Zedoarondiol has been shown to inhibit atherosclerosis by modulating monocyte migration and adhesion to endothelial cells. A study indicated that this compound ameliorated atherosclerotic plaques in apolipoprotein E-knockout mice by regulating the CXCL12/CXCR4 signaling pathway, which is crucial for monocyte adhesion and migration . The compound significantly reduced monocyte adhesion to human umbilical vein endothelial cells (HUVECs) under oxidative stress conditions, suggesting a protective role against vascular inflammation .

Endothelial Cell Protection

In vitro experiments demonstrated that this compound protects endothelial cells from injury induced by oxidized low-density lipoprotein (ox-LDL) by enhancing antioxidant responses and inhibiting inflammatory cytokine release. The mechanism involves the activation of the Nrf2/HO-1 pathway, which is vital for cellular defense against oxidative stress . This protective effect underscores this compound's potential as a therapeutic agent in preventing endothelial dysfunction associated with atherosclerosis.

Regulation of Vascular Smooth Muscle Cells

Inhibition of Proliferation

this compound has been found to inhibit platelet-derived growth factor (PDGF)-BB-induced proliferation of vascular smooth muscle cells (VSMCs). Research indicates that this compound activates AMP-activated protein kinase (AMPK), leading to cell cycle arrest in the G0/G1 phase and suppression of DNA synthesis in VSMCs . This action not only reduces VSMC proliferation but also suggests a mechanism through which this compound may prevent vascular remodeling associated with cardiovascular diseases.

Impact on Bronchial Smooth Muscle Cells

Recent studies have also explored this compound's effects on human bronchial smooth muscle cells (HBSMCs), revealing its ability to inhibit excessive cell proliferation by upregulating caveolin-1 (CAV-1). This regulation is linked to the modulation of PDGF signaling pathways, further emphasizing this compound's role in managing conditions related to airway remodeling .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which are critical in various pathophysiological conditions. It reduces the expression of vascular cell adhesion molecules (VCAM-1 and ICAM-1) in endothelial cells subjected to oxidative stress, thereby decreasing monocyte adhesion rates . This property positions this compound as a potential candidate for therapies aimed at chronic inflammatory diseases.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Zedoarondiol exerts its effects through various molecular pathways:

Comparaison Avec Des Composés Similaires

Le zedoarondiol est unique parmi les lactones sesquiterpéniques en raison de ses activités biologiques spécifiques et de ses cibles moléculaires. Les composés similaires comprennent :

Curcumine : Un autre composé d'espèces de Curcuma, connu pour ses propriétés anti-inflammatoires et antioxydantes.

Germacrone : Un sesquiterpène ayant des activités anti-cancéreuses et anti-inflammatoires.

Furanodienone : Exhibe des propriétés anti-inflammatoires et anti-tumorales.

Le this compound se distingue par son inhibition spécifique des voies NF-κB et PDGF, ce qui en fait un candidat prometteur pour le traitement des maladies cardiovasculaires et d'autres affections inflammatoires .

Activité Biologique

Zedoarondiol, a bioactive compound derived from Curcuma zedoaria, has garnered attention for its diverse biological activities, particularly its potential therapeutic applications in various diseases. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

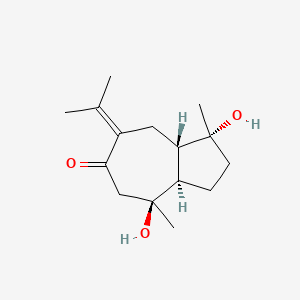

Chemical Structure and Source

This compound is classified as a sesquiterpenoid, specifically identified as (1β,4β,5β,10β)-zedoarondiol. It is extracted from the rhizomes of Curcuma zedoaria, commonly known as zedoary, which is part of the Zingiberaceae family. Traditionally, this plant has been utilized for its medicinal properties in various cultures.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated that this compound inhibits the proliferation of human bronchial smooth muscle cells (HBSMCs) by regulating several signaling pathways, including the CAV-1/PDGF pathway and inhibiting MAPK and PI3K/AKT signaling pathways . The compound's mechanism involves inducing apoptosis in HBSMCs, as evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations following treatment with this compound .

Table 1: Antitumor Effects of this compound on Cell Lines

| Cell Line | Treatment Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|---|

| HepG2 | 20 | 45 | 68.23 |

| A549 | 40 | 55 | - |

| HeLa | 80 | 60 | - |

Immunomodulatory Effects

This compound has also been shown to modulate immune responses. In a study involving mice treated with ethanolic extracts of Curcuma zedoaria, significant increases in lymphocyte and neutrophil counts were observed, indicating an enhancement of the immune response . This immunomodulatory effect suggests potential applications in treating immune-related disorders.

The biological activity of this compound can be attributed to its influence on various molecular pathways:

- Apoptosis Induction : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest in the G1 phase, preventing progression to the S phase, which is critical for DNA synthesis and cell division .

- Inhibition of Proliferation : The compound inhibits proliferation through modulation of growth factor signaling pathways, particularly through the inhibition of PDGF receptor signaling .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Airway Remodeling : A clinical investigation into the effects of this compound on airway remodeling showed promising results in reducing excessive smooth muscle cell proliferation associated with chronic respiratory diseases .

- Antitumor Efficacy in Animal Models : In vivo studies using animal models demonstrated that this compound significantly reduced tumor size and improved survival rates when administered alongside conventional chemotherapy agents .

Propriétés

IUPAC Name |

3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIKNNOOLCGADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98644-24-7 | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 134 °C | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.